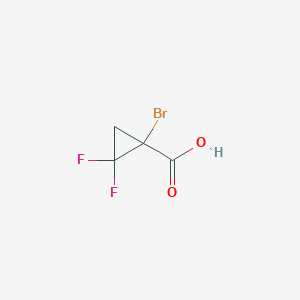
(4-(1-(3-メトキシフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)(2-(トリフルオロメチル)フェニル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound featuring multiple functional groups. Its synthesis and applications span diverse areas in chemistry, biology, and industrial processes. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic transformations.
Biology: Investigated for potential use in biological assays to understand binding interactions with various proteins and enzymes.
Medicine: Explored for pharmacological activities, such as its potential as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and in the development of materials with specific properties.
作用機序
Target of Action
It is known that compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, suggesting that they interact with various targets within the body .
Mode of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a variety of ways . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biochemical pathways within the body .
Pharmacokinetics
Similar compounds have been found to exhibit diverse pharmacokinetic properties, suggesting that they are absorbed, distributed, metabolized, and excreted in a variety of ways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves multiple steps. Key steps include:
Formation of the 3-methoxyphenyl imidazole derivative through cyclization of a substituted amine with an aldehyde.
N-alkylation of imidazole with 1-chloro-2-(trifluoromethyl)benzene in the presence of a base.
Formation of the piperazine derivative by reacting with N-methylpiperazine.
Final hydrochloride salt formation by treating the product with hydrochloric acid.
Industrial Production Methods: Industrially, these steps are optimized for efficiency. Solvent choices, reaction temperatures, and catalysts are fine-tuned to maximize yield and purity. Methods such as continuous flow reactions and high-throughput screening can enhance production.
化学反応の分析
Types of Reactions: The compound undergoes various reactions:
Oxidation: Treatment with oxidizing agents can modify the methoxyphenyl group.
Reduction: Can be reduced at the imidazole or piperazine nitrogen atoms under specific conditions.
Substitution: Halogen groups can be substituted by nucleophiles in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include sodium hydride (for deprotonation), palladium catalysts (for reduction), and bromine (for substitution). Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products: Depending on the reaction pathway, products range from modified imidazole and piperazine derivatives to fluorinated aromatic compounds.
類似化合物との比較
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-hydroxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-nitrophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
These compounds share the same core structure but differ in the substituents on the aromatic ring, influencing their chemical behavior and applications.
There you have it—a detailed breakdown of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride. What sparked your interest in this compound?
特性
IUPAC Name |
[4-[1-(3-methoxyphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2.ClH/c1-31-17-6-4-5-16(15-17)29-10-9-26-21(29)28-13-11-27(12-14-28)20(30)18-7-2-3-8-19(18)22(23,24)25;/h2-10,15H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAIGLHDYWTZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)


